REACTION_CXSMILES
|
[CH:1]([Si:4]([CH:20]([CH3:22])[CH3:21])([CH:17]([CH3:19])[CH3:18])[O:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][C:7]=1[O:15][CH3:16])([CH3:3])[CH3:2].[H][H]>CCO.[Pd]>[CH3:16][O:15][C:7]1[CH:8]=[C:9]([NH2:12])[CH:10]=[CH:11][C:6]=1[O:5][Si:4]([CH:17]([CH3:19])[CH3:18])([CH:20]([CH3:22])[CH3:21])[CH:1]([CH3:3])[CH3:2]
|
Name
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triisopropyl-(2-methoxy-4-nitro-phenoxy)-silane
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Quantity
|
95.7 g
|
Type
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reactant
|
Smiles
|
C(C)(C)[Si](OC1=C(C=C(C=C1)[N+](=O)[O-])OC)(C(C)C)C(C)C
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Name
|
|
Quantity
|
1800 mL
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Type
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solvent
|
Smiles
|
CCO
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Name
|
|
Quantity
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10 g
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
Filter the slurry through a pad of Celite®
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Type
|
WASH
|
Details
|
rinse with EtOH
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Type
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CONCENTRATION
|
Details
|
Concentrate the filtrate in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
CUSTOM
|
Details
|
Purify by flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1O[Si](C(C)C)(C(C)C)C(C)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67.4 g | |
YIELD: PERCENTYIELD | 77.6% | |
YIELD: CALCULATEDPERCENTYIELD | 77.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |